4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide
Übersicht
Beschreibung
4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide, also known as BSCB, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. BSCB belongs to the class of benzamides, which are known for their ability to modulate G protein-coupled receptors (GPCRs).
Wirkmechanismus
4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide modulates the activity of D2R by binding to a specific allosteric site on the receptor. This binding induces a conformational change in the receptor that alters its signaling properties. Specifically, this compound has been shown to increase the affinity of D2R for its G protein signaling partner and enhance downstream signaling through the cAMP pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase dopamine release from neurons and enhance the activity of the cAMP pathway. In vivo studies have shown that this compound can increase locomotor activity in mice, which is consistent with the known role of D2R in regulating movement.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide as a pharmacological tool is its selectivity for D2R. This selectivity allows researchers to study the specific effects of modulating D2R signaling without affecting other receptors. However, one limitation of this compound is its relatively low potency compared to other D2R modulators. This can make it challenging to achieve robust effects in some experimental systems.
Zukünftige Richtungen
There are several future directions for research on 4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide. One area of interest is the development of more potent and selective D2R modulators based on the structure of this compound. Another area of interest is the use of this compound as a tool to study the role of D2R in various neurological disorders. Finally, this compound could be used to explore the potential therapeutic benefits of modulating D2R signaling in these disorders.
Wissenschaftliche Forschungsanwendungen
4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide has been used as a pharmacological tool to study the function of GPCRs. Specifically, this compound has been shown to selectively modulate the activity of the dopamine D2 receptor (D2R). The D2R is a GPCR that plays a critical role in the regulation of dopamine signaling in the brain. Dysregulation of D2R signaling has been implicated in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
4-(benzylsulfonylmethyl)-N-cyclohexylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-21(22-20-9-5-2-6-10-20)19-13-11-18(12-14-19)16-26(24,25)15-17-7-3-1-4-8-17/h1,3-4,7-8,11-14,20H,2,5-6,9-10,15-16H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTZJQPAYZKMHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.